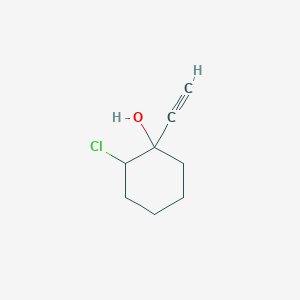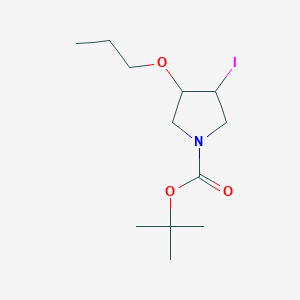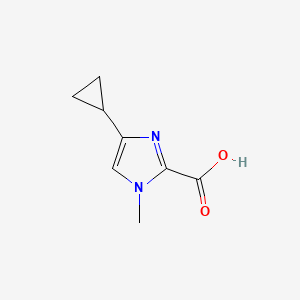
2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole with butanoic acid derivatives under specific conditions. One common method involves the use of ethyl bromoacetate as a reagent, which reacts with 4-methyl-4H-1,2,4-triazole to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be hydrolyzed to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of microwave irradiation has been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound has similar structural features but contains a thiol group instead of a butanoic acid moiety.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: This compound has a methanol group attached to the triazole ring instead of a butanoic acid group.
1,2,4-Triazole derivatives: Various derivatives of 1,2,4-triazole have been studied for their biological activities and chemical properties.
Uniqueness
2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid is unique due to its specific combination of a triazole ring and a butanoic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-9-8-4-10(6)2/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
CYPVYCUXXCYMNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN=CN1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4h)-yl)acetic acid](/img/structure/B13305146.png)
![2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol](/img/structure/B13305154.png)
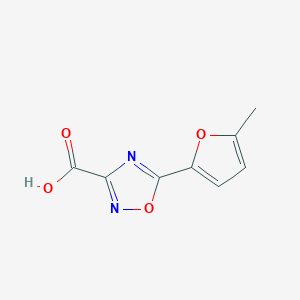
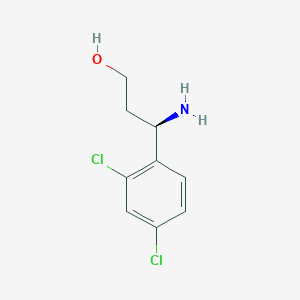
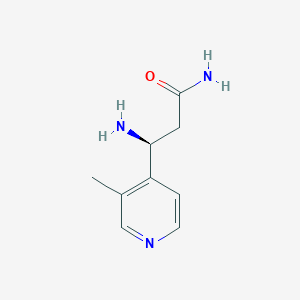
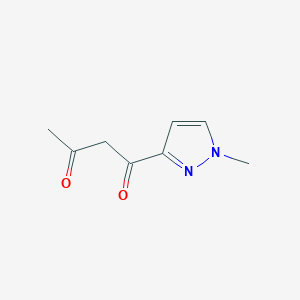
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B13305180.png)

![5-(Chloromethyl)spiro[3.4]octane](/img/structure/B13305183.png)
